Thiazolo[5,4-d]pyrimidin-7-amine
Overview
Description
Thiazolo[5,4-d]pyrimidin-7-amine is a compound that has been studied for its potential applications in various fields. A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents .
Synthesis Analysis
The synthesis of Thiazolo[5,4-d]pyrimidin-7-amine involves several steps. New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure were synthesized and evaluated in vitro for their affinity and/or potency at the human (h) A1, hA2A, hA2B, and hA3 adenosine receptors (ARs) .Molecular Structure Analysis
The molecular structure of Thiazolo[5,4-d]pyrimidin-7-amine is complex. New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure were synthesized . The X-ray diffraction data analysis indicated that 3-(4-fluoropheny)l-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (2e) crystallized as a semi-solvate in the triclinic space group P–1 .Chemical Reactions Analysis
The chemical reactions involving Thiazolo[5,4-d]pyrimidin-7-amine are complex and can involve various steps. The synthesis of Thiazolo[5,4-d]pyrimidin-7-amine involves several steps .Scientific Research Applications
Synthesis and Library Development
Thiazolo[5,4-d]pyrimidin-7-amine and its derivatives have been explored for their potential in pharmaceutical activities, making them an attractive scaffold for drug discovery. A novel protocol for synthesizing libraries of 7-aminothiazolo[5,4-d]pyrimidine has been developed, utilizing Dimroth rearrangement to achieve a fused heterocyclic thiazolo[5,4-d]pyrimidine core. This method allows for diversification through various chemical reactions, producing compounds with calculated physicochemical properties and drug-likeness (Lim, Abdildinova, & Gong, 2021).
Design for Specific Receptor Affinity
Novel thiazolo[5,4-d]pyrimidine derivatives have been designed and synthesized with high affinity for adenosine receptors, specifically A1 and A2A. These compounds, particularly one with the structure 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, have shown significant potential in animal models for conditions like depression (Varano et al., 2021).
Development of Heterocyclic Systems
New classes of compounds such as thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized from 2-aminothiazolo[5,4-d]pyrimidines. This development introduces novel heterocyclic systems, expanding the range of potential applications in medicinal chemistry (Moradi, Eshghi, & Bakavoli, 2016).
Application in Drug Discovery
Thiazolo[5,4-d]pyrimidines have been recognized as a privileged scaffold in drug discovery due to their structural resemblance to purines. These compounds have been developed and utilized in medicinal chemistry, exhibiting a broad range of pharmacological activities, including anti-inflammatory and anticancer properties (Kuppast & Fahmy, 2016).
Antiproliferative and Apoptosis-Inducing Activities
Thiazolo[5,4-d]pyrimidines synthesized using a KF/alumina catalyst have shown promising results in antiproliferative activity against various cancer cell lines. Certain analogs have been identified with significant activity and apoptosis-inducing properties, suggesting their potential as cancer therapeutics (Singh et al., 2013).
Future Directions
properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQTXFKCBDQZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325618 | |
Record name | Thiazolo[5,4-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-d]pyrimidin-7-amine | |
CAS RN |
2846-90-4 | |
Record name | Thiazolo[5,4-d]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2846-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 513224 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2846-90-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazolo[5,4-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiazolo[5,4-d]pyrimidin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.